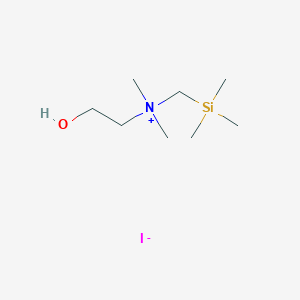
Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide is a quaternary ammonium compound Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds as follows:
Starting Materials: Dimethyl(2-hydroxyethyl)amine and trimethylsilylmethyl iodide.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (up to 50°C) for several hours.
Product Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of dimethyl(2-hydroxyethyl)amine and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or potassium bromide.
Oxidation and Reduction: These reactions may require specific catalysts or reagents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Hydrolysis: Conducted in aqueous solutions, often under acidic or basic conditions to accelerate the reaction.
Major Products Formed
Substitution: Formation of new quaternary ammonium salts with different halides.
Hydrolysis: Formation of dimethyl(2-hydroxyethyl)amine and trimethylsilanol.
科学的研究の応用
Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties, particularly against bacteria and fungi.
Industry: Utilized in the formulation of disinfectants and antiseptics, as well as in the production of specialty chemicals.
作用機序
The mechanism of action of Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the trimethylsilylmethyl group may enhance the compound’s ability to penetrate lipid bilayers, increasing its efficacy.
類似化合物との比較
Similar Compounds
- Ammonium, dimethyl(2-hydroxyethyl)-, chloride
- Ammonium, dimethyl(2-hydroxyethyl)-, bromide
- Ammonium, trimethyl-, iodide
Comparison
Compared to other quaternary ammonium compounds, Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide is unique due to the presence of the trimethylsilylmethyl group. This group imparts increased lipophilicity, which can enhance the compound’s ability to interact with lipid membranes. Additionally, the trimethylsilylmethyl group may provide steric hindrance, affecting the compound’s reactivity and stability.
特性
CAS番号 |
21654-72-8 |
|---|---|
分子式 |
C8H22INOSi |
分子量 |
303.26 g/mol |
IUPAC名 |
2-hydroxyethyl-dimethyl-(trimethylsilylmethyl)azanium;iodide |
InChI |
InChI=1S/C8H22NOSi.HI/c1-9(2,6-7-10)8-11(3,4)5;/h10H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
KIIBRIPFQKSDIG-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CCO)C[Si](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















